molecular formula C4H4BBrN2O2 B13555037 (5-Bromopyrimidin-2-yl)boronic acid

(5-Bromopyrimidin-2-yl)boronic acid

Cat. No.: B13555037
M. Wt: 202.80 g/mol
InChI Key: ADCRPNBFBGZBTE-UHFFFAOYSA-N
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Description

(5-Bromopyrimidin-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a bromopyrimidine ring. It is widely used as a building block in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyrimidin-2-yl)boronic acid typically involves the reaction of 5-bromopyrimidine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the cross-coupling of the bromopyrimidine with a boronic acid reagent . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as toluene or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyrimidin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Solvents: Organic solvents like toluene, ethanol, or dimethyl sulfoxide (DMSO) are commonly used.

Major Products

    Aryl-Substituted Pyrimidines: Formed through Suzuki-Miyaura coupling reactions.

    Boronic Esters: Formed through oxidation reactions.

Scientific Research Applications

Chemistry

(5-Bromopyrimidin-2-yl)boronic acid is widely used as a reagent in organic synthesis. It serves as a key intermediate in the preparation of complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine

In the field of medicinal chemistry, this compound is used in the development of kinase inhibitors and other therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a valuable tool in drug discovery .

Industry

The compound is also used in the production of advanced materials, such as polymers and electronic components. Its versatility in forming various chemical bonds makes it an essential building block in material science .

Mechanism of Action

The mechanism of action of (5-Bromopyrimidin-2-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group can form a complex with a palladium catalyst, which then facilitates the transfer of the organic group to the target molecule

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromopyrimidin-2-yl)boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on a pyrimidine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields of research and industry .

Properties

Molecular Formula

C4H4BBrN2O2

Molecular Weight

202.80 g/mol

IUPAC Name

(5-bromopyrimidin-2-yl)boronic acid

InChI

InChI=1S/C4H4BBrN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2,9-10H

InChI Key

ADCRPNBFBGZBTE-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=N1)Br)(O)O

Origin of Product

United States

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